molecular formula C9H13NOS B13959471 2-Amino-4-propoxybenzenethiol CAS No. 544705-48-8

2-Amino-4-propoxybenzenethiol

Cat. No.: B13959471
CAS No.: 544705-48-8
M. Wt: 183.27 g/mol
InChI Key: LGVCRUHKMBDQFE-UHFFFAOYSA-N
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Description

2-Amino-4-propoxybenzenethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with an amino group at the second position, a propoxy group at the fourth position, and a thiol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-propoxybenzenethiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-4-nitrophenol with propyl bromide to form 2-amino-4-propoxyphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of intermediates, purification, and final thiolation. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-propoxybenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-Amino-4-propoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-propoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzenethiol: Similar structure but with a methyl group instead of a propoxy group.

    2-Amino-4-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a propoxy group.

Uniqueness

2-Amino-4-propoxybenzenethiol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

CAS No.

544705-48-8

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-amino-4-propoxybenzenethiol

InChI

InChI=1S/C9H13NOS/c1-2-5-11-7-3-4-9(12)8(10)6-7/h3-4,6,12H,2,5,10H2,1H3

InChI Key

LGVCRUHKMBDQFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)S)N

Origin of Product

United States

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